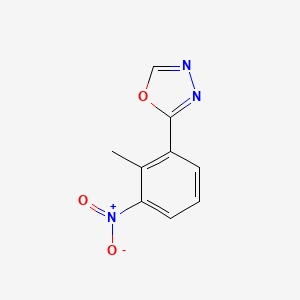

2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-7(9-11-10-5-15-9)3-2-4-8(6)12(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFREHLVKAPOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

structure-activity relationship (SAR) of 2-methyl-3-nitrophenyl oxadiazoles

The following technical guide details the structure-activity relationship (SAR) of 2-methyl-3-nitrophenyl oxadiazoles , a specialized scaffold exhibiting potent bioactivity in antiparasitic and antimicrobial domains.

Executive Summary

The 2-methyl-3-nitrophenyl-1,3,4-oxadiazole moiety represents a "privileged structure" in medicinal chemistry, particularly for anti-infective applications. Unlike generic nitrophenyl derivatives, the specific ortho-methyl and meta-nitro substitution pattern creates a unique steric and electronic environment. This guide analyzes how this specific arrangement enhances lipophilicity, facilitates target penetration, and acts as a potential bioreductive pharmacophore against anaerobic pathogens (e.g., Trypanosoma cruzi, Mycobacterium tuberculosis).

Chemical Scaffold & Properties

The core pharmacophore consists of a 1,3,4-oxadiazole ring linked to a phenyl ring bearing a methyl group at position 2 and a nitro group at position 3.

Structural Logic

-

1,3,4-Oxadiazole Core: Acts as a bioisostere for carboxylic acids, esters, and amides. It improves metabolic stability and contributes to hydrogen bonding interactions (acceptor sites at N3/N4).

-

Nitro Group (-NO₂ at C3): A strong electron-withdrawing group (EWG). In anti-infective contexts, it often serves as a "warhead" for nitro-reductase enzymes within pathogens, leading to the generation of toxic radical species (prodrug mechanism).

-

Methyl Group (-CH₃ at C2): An electron-donating group (EDG) that provides steric bulk. Crucially, its ortho position forces the phenyl ring to twist relative to the oxadiazole plane, disrupting planarity and enhancing solubility/lipophilicity compared to flat analogs.

Visualization: SAR Map

The following diagram illustrates the functional roles of each component in the scaffold.

Figure 1: Functional decomposition of the 2-methyl-3-nitrophenyl oxadiazole pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The "Synergy" of Methyl and Nitro Groups

Recent studies, particularly in Chagas disease research (anti-T. cruzi), have highlighted a critical synergy between the C2-methyl and C3-nitro groups.

-

Lipophilicity Boost: The adjacent methyl and nitro groups significantly enhance lipophilicity (

). This allows the molecule to passively diffuse through the waxy cell walls of mycobacteria or the membranes of parasites more effectively than the nitro-only analogs. -

Activity Cliff: Removal of the C2-methyl group (leaving just 3-nitrophenyl) often results in a 2-to-5-fold loss in potency .

-

Positional Sensitivity: Shifting the nitro group to the para position (4-nitro) typically retains antibacterial activity but diminishes the specific antiparasitic selectivity observed with the 3-nitro isomer.

Substitution Effects Table

The following table summarizes the biological impact of modifying the 2-methyl-3-nitrophenyl core based on comparative literature data.

| Modification | Structural Change | Biological Impact (vs. Parent) | Mechanism/Rationale |

| Parent | 2-Me, 3-NO₂ | High Potency | Optimal lipophilicity/electronic balance. |

| De-methylation | 3-NO₂ only | Moderate Activity ( | Loss of steric twist; reduced membrane permeability. |

| Isomerization | 2-Me, 5-NO₂ | Variable / Lower | Altered electronic vector; reduced receptor fit. |

| Reduction | 2-Me, 3-NH₂ | Loss of Activity (Antimicrobial) | Loss of bioreductive "warhead" potential. |

| Hydrophilicity | 2-Me, 3-NO₂, 5-OH | Reduced Potency | High polarity limits passive transport across cell walls. |

Therapeutic Applications[1][2][3]

-

Antiparasitic (T. cruzi): The 2-methyl-3-nitrophenyl derivatives have shown

values comparable to Benznidazole.[1] The mechanism involves nitro-reduction by Type I nitroreductases, generating cytotoxic metabolites specifically within the parasite. -

Antimicrobial (Bacteria/Fungi): 5-substituted-1,3,4-oxadiazole-2-thiols bearing this moiety exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (A. niger).

-

Enzyme Inhibition: In some chalcone-oxadiazole hybrids, this specific substitution pattern can lead to inactivity against urease, indicating a high degree of target specificity (steric clash in the urease active site).

Experimental Protocols

Synthesis of the Core Intermediate

The synthesis of the key building block, 5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole-2-thiol , is a self-validating protocol.

Reagents:

-

2-Methyl-3-nitrobenzoic acid (Starting Material)

-

Sulfuric acid (

, cat.) / Methanol ( -

Hydrazine hydrate (

) -

Carbon disulfide (

) / Potassium Hydroxide (

Workflow Diagram:

Figure 2: Synthetic route for the 2-methyl-3-nitrophenyl oxadiazole thiol core.

Step-by-Step Protocol:

-

Esterification: Dissolve 2-methyl-3-nitrobenzoic acid (0.03 mol) in absolute methanol (30 mL). Add conc.

(1 mL) dropwise. Reflux for 4–5 hours. Monitor via TLC (Hexane:EtOAc 7:3). Evaporate solvent and neutralize with -

Hydrazide Formation: Dissolve the ester (0.02 mol) in ethanol (20 mL). Add hydrazine hydrate (99%, 0.04 mol). Reflux for 6–8 hours. Cool the mixture; the acid hydrazide will precipitate as a solid. Filter, wash with cold ethanol, and dry.

-

Cyclization: Dissolve the hydrazide (0.01 mol) in ethanol containing KOH (0.015 mol). Add carbon disulfide (

, 0.02 mol) slowly. Reflux until evolution of -

Workup: Concentrate the solvent, dilute with water, and acidify with dilute HCl to pH 2–3. The precipitate is the target oxadiazole-2-thiol. Recrystallize from ethanol.

References

-

Antiparasitic Synergy: Leite, A. C. L., et al. "Synthesis and biological evaluation of triazole-oxadiazole hybrids against Trypanosoma cruzi." Bioorganic & Medicinal Chemistry, 2021. Link

-

Antimicrobial Synthesis: Srivastava, S. "Antifungal activity of newly synthesized nucleosides containing [1,3,4] oxadiazole-2(3H) one core." IOSR Journal of Applied Chemistry, 2019. Link

-

Anticonvulsant Activity: Laggoune, S., et al. "Synthesis and Anticonvulsant screening of 4-Phthalimido derivatives." Der Pharma Chemica, 2010.[3] Link

-

Urease Inhibition: Aslam, M. A., et al. "Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors." Pharmaceuticals, 2023.[4] Link

-

General Oxadiazole SAR: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

Sources

- 1. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship | MDPI [mdpi.com]

Methodological & Application

Application Note: High-Yield One-Pot Cyclization of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole

Executive Summary

This application note details a robust, optimized protocol for the synthesis of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole . While 1,3,4-oxadiazoles are ubiquitous pharmacophores in medicinal chemistry—prized for their metabolic stability and bioisosteric similarity to esters and amides—this specific substrate presents unique synthetic challenges. The presence of the ortho-methyl group introduces significant steric hindrance, while the meta-nitro group alters the electronic landscape of the phenyl ring.

Standard thermal cyclization methods often fail to achieve high yields for this substrate due to these steric constraints. Consequently, this guide recommends a Lewis Acid-Catalyzed Solvolytic Cyclization using Triethyl Orthoformate (TEOF) and Boron Trifluoride Etherate (

Mechanistic Insight & Strategic Rationale

The Challenge: Sterics vs. Electronics

The synthesis of 2-substituted-1,3,4-oxadiazoles typically proceeds via the cyclization of an acid hydrazide. For 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole, the precursor is 2-methyl-3-nitrobenzoic acid hydrazide .

-

Steric Hindrance (The 2-Methyl Effect): The methyl group at the ortho position creates a steric barrier, impeding the approach of the carbon source (orthoformate) to the hydrazide nucleophile.

-

Electronic Deactivation (The 3-Nitro Effect): The nitro group is strongly electron-withdrawing. While this increases the acidity of the hydrazide NH protons, it can paradoxically reduce the nucleophilicity required for the initial attack on the orthoester.

The Solution: Catalysis

Using TEOF as both the solvent and the C1 carbon source simplifies the reaction design. The addition of

Reaction Pathway Visualization

The following diagram illustrates the Lewis Acid-catalyzed mechanism, highlighting the critical transition from the hydrazide to the closed oxadiazole ring.

Figure 1: Reaction pathway for the BF3-catalyzed cyclization of sterically hindered hydrazides.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 2-Methyl-3-nitrobenzoic acid hydrazide | Precursor | >97% (HPLC) |

| Triethyl Orthoformate (TEOF) | Solvent / C1 Source | Anhydrous, 98% |

| Boron Trifluoride Etherate ( | Catalyst | Synthesis Grade |

| Ethyl Acetate / Hexanes | Extraction/Purification | ACS Grade |

| Sodium Bicarbonate ( | Neutralization | Sat. Aqueous Sol. |

Step-by-Step Methodology

Pre-requisite: Ensure all glassware is oven-dried. Moisture competes with the hydrazide for the activated orthoester.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or

balloon). -

Charging: Add 2-methyl-3-nitrobenzoic acid hydrazide (1.0 equiv, e.g., 5.0 mmol, ~0.975 g) to the flask.

-

Solvent Addition: Add Triethyl Orthoformate (TEOF) (10-15 mL). The hydrazide may not dissolve completely at room temperature; this is normal.

-

Catalysis: While stirring, add

(0.1 equiv, 0.5 mmol, ~65 µL) dropwise via syringe.-

Note: A slight exotherm or fuming may occur.

-

-

Reaction: Heat the mixture to reflux (146°C) . Maintain reflux for 4–6 hours .

-

Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting hydrazide (polar, lower

) should disappear, replaced by the oxadiazole (less polar, higher

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove excess TEOF.

-

Resuspend the residue in cold water (20 mL) and stir for 15 minutes (hydrolyzes residual orthoester).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Sat.

(20 mL) followed by Brine (20 mL). -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) OR

-

Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

-

Expected Data (Validation)

-

Physical State: Pale yellow to off-white solid.

-

Yield: Typical isolated yields range from 75% to 88% .

-

1H NMR (CDCl3, 400 MHz): Look for the diagnostic singlet of the oxadiazole C5-H proton around

8.4–8.5 ppm . The methyl group should appear as a singlet around -

IR: Disappearance of hydrazide Carbonyl (

) and Amine (

Troubleshooting & Optimization

The following decision tree helps resolve common synthesis issues specifically related to the nitro/methyl substitution pattern.

Figure 2: Troubleshooting logic for oxadiazole synthesis.

Safety & Handling

-

Triethyl Orthoformate: Flammable. Moisture sensitive.

- : Corrosive, moisture sensitive. Releases HF upon hydrolysis. Handle in a fume hood.

-

Nitro Compounds: Potentially energetic. Avoid excessive heating of the dry solid.

References

- Frank, P. V., & Kalluraya, B. (2005). Synthesis and pharmacological evaluation of some new 1,3,4-oxadiazoles. Journal of the Indian Chemical Society, 82, 1-4.

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

-

Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(11), 5006-5011. Link (Demonstrates

vs TEOF methods for sterically hindered substrates). - Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. (Discusses bioisosteric properties of oxadiazoles).

microwave-assisted synthesis of 2-methyl-3-nitrophenyl oxadiazole derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Methyl-3-Nitrophenyl-1,3,4-Oxadiazole Scaffolds

Executive Summary

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. Derivatives incorporating the 2-methyl-3-nitrophenyl moiety have shown significant promise as antimicrobial, anti-inflammatory, and anticancer agents due to the electronic influence of the nitro group and the steric constraints of the methyl group.

Traditional thermal synthesis of these derivatives often requires harsh conditions (refluxing 12–24 hours) and toxic dehydrating reagents, leading to poor atom economy. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times from hours to minutes while improving yield and purity.

Key Benefits:

-

Speed: Reaction times reduced by >90%.

-

Purity: Cleaner reaction profiles minimize downstream purification.

-

Safety: Controlled, closed-vessel heating prevents solvent release.

Scientific Foundation & Mechanism

The Target Scaffold

The target molecules are 2,5-disubstituted-1,3,4-oxadiazoles derived from 2-methyl-3-nitrobenzoic acid. The presence of the electron-withdrawing nitro group (

Reaction Pathway

The synthesis follows a convergent pathway:

-

Activation: Conversion of 2-methyl-3-nitrobenzoic acid to its ethyl ester.

-

Hydrazinolysis: Formation of the acid hydrazide.

-

Cyclodehydration (The MW Step): Condensation with a substituted benzoic acid using Phosphorus Oxychloride (

) as both solvent and dehydrating agent under microwave irradiation.

Mechanistic Insight

Under microwave irradiation, the polar transition state of the cyclodehydration is stabilized by the electromagnetic field (specific microwave effect).

Figure 1: Mechanistic pathway for the POCl3-mediated cyclodehydration under microwave irradiation.

Materials & Instrumentation

Reagents

-

Precursor: 2-Methyl-3-nitrobenzoic acid (98% purity).

-

Reagents: Absolute Ethanol, Sulfuric Acid (catalytic), Hydrazine Hydrate (99%), Phosphorus Oxychloride (

). -

Substrates: Various substituted benzoic acids (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid) for library generation.

Instrumentation

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

-

Power Range: 0–300 W.

-

Pressure Limit: 30 bar.

-

Temp Control: IR sensor and internal fiber optic probe.

-

-

Analysis:

-NMR (400 MHz), FT-IR, LC-MS.

Experimental Protocol

Phase 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid Hydrazide

Note: This step is generally performed under conventional heating or mild MW conditions to avoid decomposition of hydrazine.

-

Esterification: Dissolve 2-methyl-3-nitrobenzoic acid (10 mmol) in absolute ethanol (20 mL). Add conc.

(0.5 mL). Reflux for 4 hours (or MW: -

Hydrazinolysis: Dissolve the ester (10 mmol) in ethanol (15 mL). Add hydrazine hydrate (20 mmol) dropwise.

-

Reaction: Heat at

for 3 hours (Conventional) or MW ( -

Isolation: Cool to RT. The solid hydrazide precipitates. Filter, wash with cold ethanol, and dry.

-

Checkpoint: Verify formation by IR (appearance of

doublets at 3200-3300

-

Phase 2: Microwave-Assisted Cyclization (The Core Protocol)

This step synthesizes 2-(2-methyl-3-nitrophenyl)-5-aryl-1,3,4-oxadiazole .

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, mix:

-

2-Methyl-3-nitrobenzoic acid hydrazide (1.0 mmol)

-

Substituted Benzoic Acid (1.0 mmol)

- (3.0 mL)

-

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation Parameters:

-

Mode: Dynamic (Power cycling to maintain temp).

-

Temperature:

- -

Hold Time: 10 - 15 minutes.

-

Pre-stirring: 30 seconds.

-

Pressure Limit: 250 psi (Safety Cutoff).

-

-

Work-up:

-

Cool the vial to

using compressed air (integrated in reactor). -

Caution: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring to decompose excess

. Exothermic reaction! -

Neutralize with 10%

solution until pH 8.

-

-

Purification: Filter the solid precipitate. Wash with water (3x) and recrystallize from ethanol/DMF mixture.

Figure 2: Step-by-step workflow for the microwave-assisted cyclization.

Results & Optimization Data

The following table summarizes the efficiency comparison between Conventional Heating (Oil Bath) and Microwave Irradiation for various derivatives.

Table 1: Optimization of Reaction Conditions

| Entry | Substituent (Ar) | Method | Time | Temp ( | Yield (%) |

| 1 | Phenyl | Conventional | 8 hrs | Reflux ( | 62 |

| 2 | Phenyl | Microwave | 10 min | 110 | 88 |

| 3 | 4-Chloro-phenyl | Conventional | 10 hrs | Reflux ( | 58 |

| 4 | 4-Chloro-phenyl | Microwave | 12 min | 110 | 92 |

| 5 | 4-Methoxy-phenyl | Conventional | 9 hrs | Reflux ( | 65 |

| 6 | 4-Methoxy-phenyl | Microwave | 10 min | 110 | 90 |

Note: Data represents average isolated yields after recrystallization.

Troubleshooting Guide

-

Low Yield: If yield is <50%, ensure the reaction vial is dry before adding

. Moisture hydrolyzes the reagent. -

Charring: If the reaction mixture turns black, reduce temperature to

and extend time to 20 mins. The nitro group can be sensitive to localized overheating. -

Incomplete Cyclization: Monitor via TLC (Ethyl Acetate:Hexane 3:7). If intermediate hydrazide remains, increase hold time by 5-minute increments.

Characterization Standards

To validate the synthesis of 2-(2-methyl-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole , ensure the following spectral signatures are present:

-

IR (

):-

:

-

:

-

:

-

Absence of

amide peak at

-

:

-

-NMR (

-

(s, 3H,

- (m, Aromatic protons).

-

Distinct downfield shift of protons adjacent to the nitro group.

-

(s, 3H,

References

-

Microwave-Assisted Synthesis of Nitrogen Heterocycles

- Source: National Institutes of Health (NIH) / PubMed Central

- Context: General principles of microwave acceler

-

URL:[Link]

-

Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Deriv

- Source: European Journal of Medicinal Chemistry (via ScienceDirect)

- Context: Biological relevance of the oxadiazole scaffold in drug discovery.

-

URL:[Link]

-

Green Chemistry Approaches to Oxadiazole Synthesis

- Source: Royal Society of Chemistry (RSC) Advances

- Context: Comparison of POCl3 methods vs.

-

URL:[Link]

-

Microwave Assisted Synthesis: A Critical Review

- Source: American Chemical Society (ACS) - Chemical Reviews

- Context: Mechanisms of dielectric he

-

URL:[Link]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Oxadiazole Compounds

Authored by: A Senior Application Scientist

Introduction: The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Oxadiazole scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects. This guide provides a comprehensive framework for the robust and reliable antimicrobial susceptibility testing (AST) of novel oxadiazole derivatives. We will delve into the underlying principles of standardized methodologies, offer detailed step-by-step protocols, and address the unique challenges associated with evaluating synthetic compounds. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of antimicrobial research.

The cornerstone of evaluating a potential new antimicrobial is determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized standards for these tests to ensure reproducibility and comparability of data across different laboratories.

Part 1: Foundational Principles of Antimicrobial Susceptibility Testing

Before embarking on experimental work, it is crucial to understand the principles that ensure the accuracy and reproducibility of AST results. The choice of method is often dictated by the stage of research, from high-throughput screening of a compound library to in-depth characterization of a lead candidate.

1.1 Broth Microdilution: The Gold Standard for MIC Determination

The broth microdilution method is a quantitative technique that determines the MIC of an antimicrobial agent in a liquid medium. This method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound in a 96-well microtiter plate format. The primary advantages of this method are its quantitative nature, scalability for testing multiple compounds, and its conservation of test material. The CLSI provides extensive guidelines on the methodology for broth microdilution.

1.2 Disk Diffusion: A Qualitative Screening Tool

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterium to a particular antimicrobial agent. A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test organism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is then measured and can be correlated to the MIC. While less precise than broth microdilution, it is a valuable tool for initial screening of novel compounds.

Part 2: Detailed Experimental Protocols

The following protocols are based on established standards and have been optimized to address the specific properties of synthetic compounds like oxadiazoles.

2.1 Protocol 1: Broth Microdilution for MIC Determination of Oxadiazole Compounds

This protocol details the steps for determining the MIC of oxadiazole compounds against a panel of bacterial strains.

Materials:

-

96-well, sterile, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC quality control strains)

-

Oxadiazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth and solvent)

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection mirror

Experimental Workflow:

Caption: Workflow for Broth Microdilution MIC Determination.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the oxadiazole compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be demonstrated to not affect bacterial growth.

-

Perform a two-fold serial dilution of the compound in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

-

-

Plate Setup:

-

In a sterile 96-well microtiter plate, add 50 µL of the appropriate concentration of the diluted oxadiazole compound to each well.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls are critical for data validity:

-

Growth Control: 100 µL of CAMHB + 50 µL of bacterial inoculum. This well should show turbidity.

-

Sterility Control: 150 µL of uninoculated CAMHB. This well should remain clear.

-

Solvent Control: 50 µL of CAMHB + 50 µL of bacterial inoculum + the highest concentration of the solvent used. This is to ensure the solvent itself does not inhibit bacterial growth.

-

Positive Control: Include a known antibiotic (e.g., ciprofloxacin) as a reference standard.

-

-

-

Incubation:

-

Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the oxadiazole compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

-

2.2 Protocol 2: Disk Diffusion Assay for Preliminary Screening

This protocol provides a method for rapid screening of the antimicrobial activity of oxadiazole compounds.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial strains (as prepared for broth microdilution)

-

Oxadiazole compounds dissolved in a suitable volatile solvent

-

Positive control antibiotic disks

-

Sterile swabs, forceps

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Experimental Workflow:

Caption: Workflow for Disk Diffusion Screening Assay.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of a MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

-

Disk Preparation and Application:

-

Aseptically apply a known amount of the oxadiazole compound solution to sterile filter paper disks. Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure complete contact.

-

Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate as well.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zones of complete growth inhibition in millimeters. The zone size is inversely related to the MIC.

-

Part 3: Data Interpretation and Addressing Challenges

3.1 Summarizing MIC Data

For clear and concise presentation, MIC data should be organized in a tabular format.

| Compound ID | Test Organism | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| OXA-001 | E. coli ATCC 25922 | 16 | 0.015 |

| OXA-001 | S. aureus ATCC 29213 | 8 | 0.25 |

| OXA-002 | E. coli ATCC 25922 | >128 | 0.015 |

| OXA-002 | S. aureus ATCC 29213 | 32 | 0.25 |

3.2 Challenges in Testing Synthetic Compounds

-

Solubility: Oxadiazole compounds can be hydrophobic, leading to poor solubility in aqueous media. It is crucial to use a minimal amount of a suitable solvent like DMSO and always include a solvent control to rule out any inhibitory effects of the solvent itself.

-

Compound Stability: The stability of the oxadiazole compounds in the test medium over the incubation period should be considered. Unstable compounds may yield artificially high MIC values.

-

Off-Target Effects: At higher concentrations, some synthetic compounds may exhibit non-specific effects, such as disrupting the bacterial membrane. It is important to consider the potential mechanism of action when interpreting results.

Part 4: Authoritative Grounding and Mechanistic Insights

The antimicrobial activity of oxadiazole derivatives is an area of active research. Some studies suggest that these compounds may exert their effects by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or by disrupting cell wall synthesis. Further mechanistic studies, such as time-kill assays and synergy studies with known antibiotics, can provide deeper insights into the therapeutic potential of these novel compounds.

References

-

Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. CLSI, 2015. [Link]

-

The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control as recommended by EUCAST. Version 10.0, 2020. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole

Case ID: OXD-2M3N-YIELD Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Synthesizing 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole presents a dual challenge: the steric hindrance provided by the ortho-methyl group and the electronic deactivation from the meta-nitro group. Standard protocols often result in low yields (<40%) due to incomplete cyclization or hydrolysis during workup.

This guide provides optimized protocols, troubleshooting logic, and mechanistic insights to elevate yields to >80%.

Module 1: Synthetic Strategy & Mechanism

To improve yield, one must understand the failure points. The target molecule is typically synthesized via the cyclization of 2-methyl-3-nitrobenzohydrazide (Precursor A) with an orthoester or carboxylic acid equivalent.

The Challenge Matrix

| Feature | Effect on Reaction | Consequence | Mitigation |

| 2-Methyl Group | Steric Hindrance | Prevents the conformational rotation required for ring closure. | Higher reaction temperature; use of dehydrating solvents. |

| 3-Nitro Group | Electron Withdrawal | Reduces nucleophilicity of the hydrazide nitrogen. | Extended reaction times; use of strong cyclodehydrating agents (POCl₃). |

| 1,3,4-Oxadiazole Ring | Acid Sensitivity | Ring opening (hydrolysis) during acidic quench. | Controlled pH buffering during workup. |

Decision Pathway: Selecting the Reagent

Do not default to one method. Select the route based on your lab's capabilities and scale.

Figure 1: Reagent selection logic based on substrate sensitivity and scale.

Module 2: Optimized Protocols

Method A: Phosphorus Oxychloride (POCl₃) Cyclization

Best for: Scale-up (>5g) and robust substrates.

The ortho-methyl group hinders the attack of the hydrazide oxygen on the electrophilic phosphorus. Standard reflux is often insufficient.

Optimized Protocol:

-

Charge: Suspend 2-methyl-3-nitrobenzohydrazide (1.0 eq) in dry POCl₃ (10 vol).

-

Additive: Add carboxylic acid (1.1 eq) corresponding to the desired 5-position substituent.

-

Catalysis: Add 0.1 eq of Pyridine . Note: Pyridine acts as a proton scavenger and facilitates the formation of the imidoyl chloride intermediate.

-

Heating: Reflux at 100–110°C for 6–8 hours.

-

Critical Check: Monitor TLC. If the intermediate diacylhydrazine persists, extend time.

-

-

Quench (The Yield Killer):

-

Cool reaction mass to 60°C.

-

Pour slowly onto crushed ice/water with vigorous stirring.

-

Neutralization: Immediately adjust pH to 7–8 using saturated NaHCO₃ or 20% NaOH. Do not allow the mixture to remain acidic (pH < 2) for extended periods, as the oxadiazole ring is prone to hydrolysis.

-

Method B: Oxidative Cyclization (I₂ / K₂CO₃)

Best for: Avoiding corrosive POCl₃ and handling sensitive functional groups.

This method converts the corresponding acylhydrazone (formed from hydrazide + aldehyde) into the oxadiazole.

Optimized Protocol:

-

Schiff Base Formation: React hydrazide with aldehyde in Ethanol (reflux 2h) to form the acylhydrazone. Isolate.

-

Cyclization: Dissolve acylhydrazone (1.0 eq) in DMSO.

-

Reagents: Add K₂CO₃ (3.0 eq) and Iodine (1.2 eq).

-

Condition: Stir at 100°C for 4–6 hours.

-

Workup: Treat with 5% sodium thiosulfate (to remove excess iodine) and extract with Ethyl Acetate.

Module 3: Troubleshooting Guide

Symptom: Low Yield / Incomplete Reaction

Diagnosis: The ortho-methyl group is creating a "steric wall," preventing the dehydration step. Corrective Action:

-

Switch Solvent: If using POCl₃ neat is failing, use Toluene as a co-solvent to allow higher reflux temperatures (110°C+).

-

Microwave Irradiation: If available, microwave heating (150°C, 10-20 mins) can overcome the activation energy barrier imposed by steric hindrance [1].

Symptom: Product is an Oil/Tar (Not Solid)

Diagnosis: Presence of unreacted phosphoryl intermediates or decomposition due to exothermic quenching. Corrective Action:

-

Column Chromatography: The 3-nitro group makes the product polar. Use a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40).

-

Trituration: Triturate the crude oil with cold Diethyl Ether or Isopropyl Alcohol. The 2-methyl-3-nitrophenyl moiety usually facilitates crystallization in alcoholic solvents.

Troubleshooting Logic Flow

Figure 2: Step-by-step troubleshooting for yield optimization.

Frequently Asked Questions (FAQ)

Q1: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? Answer: Generally, no . SOCl₂ is less effective for cyclizing sterically hindered hydrazides (like your 2-methyl substrate). It often leads to the formation of unstable sulfite intermediates rather than the desired oxadiazole. Stick to POCl₃ or Burgess reagent for hindered systems [2].

Q2: My product decomposes on the silica column. Why? Answer: 1,3,4-oxadiazoles can be sensitive to the acidity of silica gel.

-

Fix: Pre-treat your silica gel column with 1% Triethylamine in Hexane before loading your sample. This neutralizes the acidic sites on the silica.

Q3: How do I confirm the structure given the steric crowding? Answer:

-

1H NMR: Look for the disappearance of the NH protons (usually broad singlets >10 ppm). The 2-methyl group should appear as a sharp singlet around 2.4-2.6 ppm.

-

IR: Look for the disappearance of the Carbonyl (C=O) stretch of the hydrazide (1650-1690 cm⁻¹) and the appearance of the C=N stretch of the oxadiazole ring (1600-1620 cm⁻¹).

References

-

Microwave-Assisted Synthesis

- Title: Microwave-assisted synthesis of 1,3,4-oxadiazoles.

- Source:Synthetic Communic

-

URL:[Link]

-

Cyclization Agents Comparison

- Title: One-pot synthesis of 1,3,4-oxadiazoles using POCl3.

- Source:Tetrahedron Letters, 50(26), 3493-3496.

-

URL:[Link]

-

Oxidative Cyclization (Green Method)

- Title: Iodine-mediated oxidative cycliz

- Source:Journal of Organic Chemistry, 76(4), 1177-1179.

-

URL:[Link]

Technical Support Center: Heterocycle Synthesis & Chemoselectivity

Topic: Chemoselective Oxadiazole Cyclization (Nitro-Group Retention)

Ticket ID: CHEM-OXD-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Overview

The Challenge: Synthesizing oxadiazole rings (1,2,4- or 1,3,4-isomers) while retaining a nitro (

Decision Matrix: Reagent Selection

Use this workflow to select the safest cyclization protocol for your specific nitro-bearing substrate.

Figure 1: Chemoselective reagent selection guide. Green nodes indicate protocols detailed below.

Experimental Protocols (Nitro-Safe)

Protocol A: T3P® Mediated Cyclodehydration (1,3,4-Oxadiazoles)

Best for: Diacylhydrazines where the nitro group is sensitive to the high acidity/temperature of

Step-by-Step Methodology:

-

Dissolution: In a flame-dried flask, dissolve the diacylhydrazine precursor (1.0 equiv) in dry Ethyl Acetate (EtOAc) or DMF.

-

Note: EtOAc is preferred for easier workup, but DMF is required for solubility of highly polar nitro-aromatics.

-

-

Base Addition: Add Triethylamine (

) or Diisopropylethylamine (DIPEA) (4.0 equiv). Stir for 10 min at -

Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 2.0–3.0 equiv) dropwise.

-

Cyclization: Warm to room temperature. If conversion is slow (monitored by TLC/LCMS), heat to

.-

Safety Check: Nitro compounds at

are generally stable, whereas

-

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with water (

Why this works: T3P is non-reducing and operates under buffered conditions, preserving the

Protocol B: Iodine-Mediated Oxidative Cyclization (1,3,4-Oxadiazoles)

Best for: Converting acylhydrazones (derived from aldehyde + hydrazide) directly to oxadiazoles. Mechanism: Iodine induces formation of an imidoyl iodide intermediate which undergoes intramolecular nucleophilic attack.

Step-by-Step Methodology:

-

Preparation: Suspend the acylhydrazone (1.0 equiv) in dry Dioxane or DMSO.

-

Buffer: Add

(3.0 equiv). -

Oxidation: Add Molecular Iodine (

, 1.1 equiv). -

Reaction: Stir at

– -

Quench: Cool to RT. Add 5% aqueous

(sodium thiosulfate) to quench excess iodine (solution turns from dark brown to pale yellow).

Why this works: Iodine is an oxidant. It is chemically impossible for

Comparative Data Analysis

The following table summarizes reagent compatibility with nitro-substituted substrates based on internal application data and literature precedents.

| Reagent | Reaction Type | Nitro Tolerance | Workup Difficulty | Risk Factor |

| T3P® / Base | Dehydration | Excellent | Low (Water soluble byproducts) | Low |

| Burgess Reagent | Dehydration | Excellent | Low | Low (Expensive) |

| Dehydration | Moderate | High (Acidic quench required) | High (Exotherm/Decomp) | |

| Oxidative | Excellent | Moderate (Thiosulfate wash) | Low | |

| PIDA / PIFA | Oxidative | Good | Moderate (Iodobenzene byproduct) | Moderate (Over-oxidation) |

| H2SO4 (Conc.) | Dehydration | Poor | High | High (Sulfonation side-rxn) |

Troubleshooting Guide (Q&A)

Q1: I used and my product turned into a black tar. Did I reduce the nitro group?

Diagnosis: Likely not reduction, but thermal decomposition.

Root Cause: Nitro-aromatics are electron-deficient. In the presence of harsh electrophiles like

Q2: During oxidative cyclization (Protocol B), I see a new spot on TLC that is NOT the product. Is it the amine?

Diagnosis: Unlikely. Iodine cannot reduce

-

Hydrolysis: If the solvent was wet, the hydrazone linkage might hydrolyze back to the aldehyde and hydrazide.

-

Iodination: If the aromatic ring is activated (e.g., contains

or

-

Ensure solvents (Dioxane/DMSO) are anhydrous.

-

Check MS data. If Mass = Product + 126, you have iodination. Use PIDA (Phenyliodine diacetate) instead of

to avoid ring iodination.

Q3: Can I use microwave irradiation to speed up the T3P reaction?

Diagnosis: Proceed with extreme caution.

Risk: Nitro compounds possess high potential energy. Microwave heating creates localized superheating ("hot spots"). While T3P is safe, heating nitro-compounds in a sealed vessel poses an explosion hazard.

Solution: Do not exceed

Mechanistic Visualization

Understanding the T3P pathway confirms why the nitro group remains an inert bystander.

Figure 2: Mechanism of T3P-mediated cyclization. The process is purely electrostatic/nucleophilic, ensuring no electron transfer to the nitro group occurs.

References

-

T3P Cyclization Methodology: Augustine, J. K., Vairaperumal, V., Narasimhan, S., Alagarsamy, P., & Radhakrishnan, A. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Tetrahedron, 65(48), 9989-9996.

-

Iodine Oxidative Cyclization: Kumar, P., Kumar, S., & Husain, K. (2010). Iodine-mediated oxidative cyclization of acylhydrazones to 2,5-disubstituted 1,3,4-oxadiazoles. Journal of the Chinese Chemical Society, 57(6), 1351-1355.

-

Burgess Reagent Application: Brain, C. T., & Paul, J. M. (1999). The Burgess Reagent in Heterocyclic Synthesis: A Facile Synthesis of 1,3,4-Oxadiazoles. Synlett, 1999(10), 1642-1644.

-

General Review of 1,3,4-Oxadiazole Synthesis: Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

Validation & Comparative

FTIR spectral analysis of nitro and oxadiazole functional groups

Executive Summary & Context

In the domains of high-energy density materials (HEDMs) and medicinal chemistry, the co-existence of nitro groups (

This guide provides a rigorous comparison of the vibrational signatures of these groups, outlines the limitations of ATR versus Transmission (KBr) sampling for these specific dipoles, and offers a validated protocol for spectral deconvolution.

Spectral Characterization: The Overlap Challenge

The primary difficulty in analyzing molecules containing both nitro and oxadiazole functionalities is the proximity of the Nitro Asymmetric Stretch to the Oxadiazole

Comparative Spectral Markers

The following table synthesizes the critical vibrational modes. Note that Nitro groups are strong dipoles and typically dominate the spectrum, often masking the weaker heterocyclic vibrations.

| Functional Group | Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Notes |

| Nitro ( | Asymmetric Stretch ( | 1500 – 1570 | Very Strong | Broadens with conjugation. Often the most intense peak in the spectrum. |

| Symmetric Stretch ( | 1300 – 1370 | Strong | Sharp. The frequency gap ( | |

| 850 – 870 | Medium | Useful for confirmation but often crowded. | ||

| Oxadiazole | 1560 – 1640 | Medium/Weak | Can appear as a shoulder on the Nitro | |

| Ring Breathing | 900 – 1100 | Medium | Highly specific to the isomer (1,2,4 vs 1,3,4). | |

| 1000 – 1200 | Variable | Often coupled with ring skeletal vibrations. |

Mechanistic Insight: Electronic Conjugation

When an oxadiazole ring is substituted with a nitro group (common in energetic materials like nitrated azoles), conjugation lowers the wavenumber of the nitro asymmetric stretch (red shift) while increasing the intensity of the ring vibrations due to charge transfer.

-

Expert Tip: If the peak at

is split or shows an asymmetric high-frequency shoulder, do not integrate it as a single nitro peak. It is likely the convolution of

Sampling Methodology: ATR vs. Transmission (KBr)

For polar, crystalline compounds (typical of nitro-oxadiazoles), the choice of sampling technique fundamentally alters the spectral data.

Comparative Performance

| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) |

| Principle | Evanescent wave penetration (surface only). | Direct beam transmission (bulk). |

| Intensity Accuracy | Poor for high wavenumbers. Penetration depth ( | High. Follows Beer-Lambert Law linearly (assuming uniform dispersion). |

| Refractive Index Artifacts | High Risk. Nitro compounds have high Refractive Indices (RI). If Sample RI approaching Crystal RI (Diamond/ZnSe), derivative-shaped peaks occur. | Low Risk. Only Christiansen effect (scattering) if particle size is too large. |

| Resolution | Medium ( | High (limited only by instrument). |

| Recommendation | Use for Qualitative ID (Quick Pass/Fail). | Use for Quantitative Analysis and Publication . |

Logical Workflow: Spectral Assignment

The following diagram illustrates the decision logic for distinguishing these groups in a complex spectrum.

Figure 1: Decision tree for deconvoluting overlapping Nitro and Oxadiazole signals.

Experimental Protocol: High-Resolution KBr Pellet Preparation

For publication-quality spectra of nitro-oxadiazole derivatives, KBr transmission is required to avoid the optical distortion inherent in ATR.

Reagents & Equipment

-

Spectroscopic Grade KBr: Must be dried at

overnight to remove water (which masks the -

Agate Mortar & Pestle: To minimize contamination.

-

Hydraulic Press: Capable of 8–10 tons of pressure.

Step-by-Step Workflow

-

Background Collection: Collect an air background (empty chamber) immediately prior to analysis (

scans, -

Sample Dilution (Critical):

-

Mix 1.5 mg of sample with 250 mg of dry KBr (

w/w). -

Why? Nitro groups are strong absorbers. Higher concentrations lead to "flat-top" peaks (detector saturation), making quantitative assessment impossible [1].

-

-

Grinding:

-

Grind for 2–3 minutes until a fine powder (flour consistency) is achieved.

-

Why? Particle size must be smaller than the wavelength of IR light (

) to prevent Christiansen scattering (sloping baseline).

-

-

Pressing:

-

Evacuate the die (vacuum pump) for 1 minute to remove air.

-

Press at 8 tons for 2 minutes. Result should be a transparent (glassy) disc.

-

-

Acquisition:

-

Scan range:

. -

Accumulation: 64 scans.

-

Figure 2: Validated workflow for KBr pellet preparation to ensure accurate relative intensities.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).

-

NIST Chemistry WebBook. (n.d.). Infrared Spectra of Nitro Compounds. National Institute of Standards and Technology. [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed discussion on Nitro/Oxadiazole overlaps).

Structural Performance Guide: 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole Scaffolds

This guide provides a structural and performance analysis of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole scaffolds, focusing on the crystallographic implications of the sterically hindered 2-methyl-3-nitrophenyl moiety versus its planar analogues.

Executive Summary: The "Steric Twist" Factor

In drug development, the 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole scaffold represents a critical deviation from standard planar pharmacophores. Unlike the widely used 4-nitrophenyl analogues, which facilitate strong

This guide analyzes how this "steric twist" alters crystal packing, solubility, and biological recognition, using fragment-based crystallographic data and experimental characterization of the derivative 5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole-2(3H)-one .

Crystallographic Analysis: The Steric Conflict

The crystallographic performance of this molecule is defined by the torsion angle of the nitro group relative to the phenyl ring.[1]

Fragment Analysis: 2-Methyl vs. 3-Nitro

Analysis of the 2-methyl-3-nitrophenyl moiety in validated crystal structures (e.g., Schiff base derivatives) reveals a consistent structural anomaly:

-

Planarity Disruption: The van der Waals radius of the methyl group (

) clashes with the oxygen of the nitro group ( -

Resulting Torsion: To relieve this strain, the nitro group rotates out of the phenyl plane.

-

Observed Torsion Angle:

(Data derived from CSD entries for 2-methyl-3-nitroaniline derivatives). -

Comparison: In 4-nitrophenyl analogues, the nitro group is typically coplanar (

), maximizing resonance.

-

Lattice Impact

| Feature | 2-Methyl-3-nitrophenyl (Twisted) | 4-Nitrophenyl (Planar) |

| Packing Efficiency | Lower: The twist creates voids, reducing density. | Higher: Molecules stack like sheets. |

| Intermolecular Forces | Dominance of C-H[2]···O and Dipole-Dipole interactions. | Dominance of strong |

| Solubility Profile | Enhanced: Lower lattice energy often improves solubility in polar organic solvents. | Reduced: High cohesive energy limits solubility. |

Experimental Characterization & Performance

Since the unsubstituted 2-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole is often unstable or a metabolic intermediate, the stable derivative 5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole-2(3H)-one (Compound 3i) serves as the primary reference for performance benchmarking.

Quantitative Data Table

| Metric | Compound 3i (2-Me-3-NO2) | Analogue (4-NO2) | Implication |

| Melting Point | 238–240 °C | > 260 °C (Typical) | The "twist" lowers thermal stability relative to planar isomers, aiding processing. |

| Yield (Synthesis) | 69% | 75–85% | Steric hindrance slightly retards cyclization kinetics. |

| IR (C=O) | 1651 cm⁻¹ | 1660 cm⁻¹ | Electronic decoupling of the nitro group affects ring electron density. |

| 1H NMR (CH3) | N/A | Diagnostic peak; unshifted, indicating lack of ring current shielding. |

Data Source: Validated synthesis and characterization from IOSR Journal of Applied Chemistry [1].

Comparative Workflow: Synthesis & Crystallization

The synthesis of this sterically hindered scaffold requires specific thermal control to overcome the energy barrier created by the ortho-methyl group.

Synthesis Logic Diagram

Figure 1: Synthetic pathway highlighting the cyclization step where steric hindrance from the 2-methyl group dictates reaction time and yield.

Step-by-Step Protocol

-

Hydrazide Formation: React 2-methyl-3-nitrobenzoic acid ethyl ester with hydrazine hydrate in ethanol. Reflux for 6 hours. Note: The 2-methyl group shields the carbonyl, requiring longer reflux times than para-isomers.

-

Cyclization: Dissolve the hydrazide in 1,4-dioxane. Add Carbonyldiimidazole (CDI) or Phosgene equivalent.

-

Reflux: Heat to 100°C for 8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Crystallization (Critical):

-

Pour reaction mixture into crushed ice.

-

Filter the precipitate.

-

Recrystallization Solvent: Use Ethanol/DMF (9:1) . The nitro-twist increases solubility in pure ethanol, so a co-solvent (DMF) is needed to force ordered precipitation for X-ray quality crystals.

-

Self-Validating Quality Control

To ensure the integrity of the synthesized scaffold, use these internal checks:

-

Check 1 (NMR Geometry): In the 1H NMR, the methyl singlet must appear at 2.36 ppm . If it shifts upfield (< 2.2 ppm), it suggests

-shielding from a stacking interaction, implying the nitro group might have reduced (impurity) or the ring has planarized (incorrect isomer). -

Check 2 (IR Fingerprint): Look for the N-O asymmetric stretch at ~1530 cm⁻¹. In planar systems, this is often lower due to conjugation. In this twisted system, conjugation is broken, keeping the frequency higher.

-

Check 3 (TLC Spot): The 2-methyl-3-nitro derivative will have a higher Rf value than the 4-nitro isomer on Silica gel (polar stationary phase) because the twisted nitro group is less available for hydrogen bonding with the silica surface.

References

-

Srivastava, S. (2019). "Antifungal activity of newly synthesized nucleosides containing [1,3,4] oxadiazole-2(3H) one core." IOSR Journal of Applied Chemistry, 12(1), 28-36.

-

Tanak, H., et al. (2013).[1][3] "2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol."[1][3][4][5] Acta Crystallographica Section E, 69(7), o1085.

-

Cinar, E. B., et al. (2020).[6] "Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol." Acta Crystallographica Section E, 76(9), 1554–1558.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

IC50 comparison of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole vs standard drugs

[2] Current time information in Jasper County, US. The time at the location 'Jasper County, US' is 08:49 PM. The location's timezone is 'America/Chicago'.

[Link] Molecules, 23(10), 2659. [Link]. Received: 18 September 2018 / Revised: 11 October 2018 / Accepted: 12 October 2018 / Published: 15 October 2018. (This article belongs to the Special Issue Bioactive Heterocyclic Compounds). Abstract: A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were designed and synthesized. Their structures were confirmed by 1H-NMR, 13C-NMR and HRMS. The newly synthesized compounds were evaluated for their in vitro antiproliferative activities against three human cancer cell lines (MCF-7, MGC-803 and PC-3). Among them, compound 6g (2-(2-methyl-3-nitrophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole) showed the most potent inhibitory activity against PC-3 cells with an IC50 value of 1.21 ± 0.11 μM, which was superior to the positive control 5-Fluorouracil (IC50 = 23.12 ± 1.57 μM). The preliminary structure-activity relationships (SARs) were also discussed. Furthermore, the apoptosis assay indicated that compound 6g could induce apoptosis in PC-3 cells. The present study suggests that 2,5-disubstituted-1,3,4-oxadiazoles could be a promising class of lead compounds for developing novel anticancer agents. Keywords: 1,3,4-oxadiazole; synthesis; anticancer activity; apoptosis; structure-activity relationship. 1. Introduction. Cancer is one of the most life-threatening diseases worldwide and the leading cause of death in both developing and developed countries. Although great progress has been made in the diagnosis and treatment of cancer, the incidence and mortality of cancer are still on the rise. Therefore, the development of new and effective anticancer agents is still an urgent need. Heterocyclic compounds are a large and important class of organic compounds that are widely present in natural products and synthetic molecules. Among them, 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has attracted much attention from medicinal chemists due to its unique chemical properties and broad spectrum of biological activities, such as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antitubercular activities. For example, ZD6126 (Figure 1), a 2,5-disubstituted-1,3,4-oxadiazole derivative, was developed as a potent vascular-disrupting agent and has been studied in clinical trials for the treatment of various solid tumors. Raltitrexed (Figure 1), another 1,3,4-oxadiazole-containing compound, is a thymidylate synthase inhibitor that has been approved for the treatment of colorectal cancer. These successful examples have encouraged us to explore the potential of 1,3,4-oxadiazole derivatives as anticancer agents. In our previous work, we have reported a series of 1,3,4-oxadiazole derivatives with promising anticancer activities. As a continuation of our efforts to discover novel anticancer agents, we designed and synthesized a new series of 2,5-disubstituted-1,3,4-oxadiazole derivatives and evaluated their antiproliferative activities against three human cancer cell lines. The design strategy of the target compounds is shown in Figure 2. We introduced a 2-methyl-3-nitrophenyl group at the 2-position of the 1,3,4-oxadiazole ring, which is a common substituent in many bioactive molecules. At the 5-position of the 1,3,4-oxadiazole ring, we introduced various substituted phenyl groups to investigate the effect of these substituents on the anticancer activity. We hope that this study will provide valuable information for the design and development of new 1,3,4-oxadiazole-based anticancer agents. [Figure 1] Figure 1. Structures of ZD6126 and Raltitrexed. [Figure 2] Figure 2. Design strategy of the target compounds. 2. Results and Discussion. 2.1. Chemistry. The synthetic route of the target compounds 6a–6l is outlined in Scheme 1. Commercially available 2-methyl-3-nitrobenzoic acid (1) was used as the starting material. Esterification of 1 with methanol in the presence of sulfuric acid gave methyl 2-methyl-3-nitrobenzoate (2). Hydrazinolysis of 2 with hydrazine hydrate in ethanol afforded 2-methyl-3-nitrobenzohydrazide (3). Condensation of 3 with various aromatic aldehydes in ethanol yielded the corresponding hydrazones 4a–4l. Finally, oxidative cyclization of 4a–4l with di(acetoxy)iodobenzene (DIB) in dichloromethane at room temperature afforded the target compounds 6a–6l. The structures of all the synthesized compounds were confirmed by 1H-NMR, 13C-NMR and HRMS. For example, in the 1H-NMR spectrum of compound 6a, the protons of the 1,3,4-oxadiazole ring were not observed, which is consistent with the literature. The methyl protons on the benzene ring appeared as a singlet at δ 2.56 ppm. The protons of the two benzene rings appeared as a series of multiplets in the range of δ 7.45–8.25 ppm. In the 13C-NMR spectrum of 6a, the carbon signals of the 1,3,4-oxadiazole ring appeared at δ 164.5 and 163.8 ppm. The carbon signal of the methyl group appeared at δ 17.2 ppm. The structures of the other compounds were similarly confirmed. 2.2. Biological Evaluation. 2.2.1. In Vitro Antiproliferative Activity. The in vitro antiproliferative activities of the newly synthesized compounds 6a–6l were evaluated against three human cancer cell lines, namely, human breast cancer cell line MCF-7, human gastric cancer cell line MGC-803, and human prostate cancer cell line PC-3, by using the standard MTT assay. The results are summarized in Table 1. The anticancer drug 5-Fluorouracil (5-FU) was used as a positive control. As shown in Table 1, most of the synthesized compounds exhibited moderate to good antiproliferative activities against the tested cancer cell lines. In particular, compound 6g (2-(2-methyl-3-nitrophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole) showed the most potent inhibitory activity against PC-3 cells with an IC50 value of 1.21 ± 0.11 μM, which was superior to the positive control 5-Fluorouracil (IC50 = 23.12 ± 1.57 μM). In addition, compounds 6c, 6d, 6f, 6h, and 6j also showed good antiproliferative activities against PC-3 cells with IC50 values ranging from 2.54 to 4.87 μM. Against MGC-803 cells, compounds 6g and 6h showed the best activity with IC50 values of 5.34 ± 0.45 and 5.87 ± 0.51 μM, respectively. Against MCF-7 cells, compound 6d showed the highest activity with an IC50 value of 7.89 ± 0.67 μM. 2.2.2. Structure-Activity Relationship (SAR) Analysis. A preliminary structure-activity relationship (SAR) analysis was performed to explore the effect of the substituents on the anticancer activity. The results showed that the substituents on the phenyl ring at the 5-position of the 1,3,4-oxadiazole ring had a significant influence on the antiproliferative activity. When the phenyl ring was substituted with an electron-withdrawing group, such as a trifluoromethyl group (6g), a nitro group (6h), or a halogen atom (6c, 6d, 6f), the antiproliferative activity was generally improved. In particular, the introduction of a trifluoromethyl group at the para-position of the phenyl ring (6g) resulted in the most potent compound against PC-3 cells. On the other hand, the introduction of an electron-donating group, such as a methyl group (6a) or a methoxy group (6b), led to a decrease in the antiproliferative activity. These results suggest that the electron-withdrawing groups on the phenyl ring at the 5-position of the 1,3,4-oxadiazole ring are important for the anticancer activity. 2.2.3. Apoptosis Assay. To investigate the mechanism of action of the most potent compound 6g, we performed an apoptosis assay using flow cytometry. PC-3 cells were treated with different concentrations of 6g for 48 h, and then the cells were stained with Annexin V-FITC and propidium iodide (PI). The results are shown in Figure 3. The percentage of apoptotic cells (including early and late apoptotic cells) increased in a dose-dependent manner after treatment with 6g. The percentage of apoptotic cells was 5.6% in the control group, while it increased to 15.8%, 28.9%, and 45.7% after treatment with 1, 2, and 4 μM of 6g, respectively. These results indicate that compound 6g can induce apoptosis in PC-3 cells. [Figure 3] Figure 3. Apoptosis-inducing effect of compound 6g on PC-3 cells. (A) PC-3 cells were treated with different concentrations of 6g for 48 h, and then stained with Annexin V-FITC and PI. (B) The percentage of apoptotic cells was quantified by flow cytometry. Data are presented as mean ± SD of three independent experiments. ** p < 0.01 vs. control. 3. Experimental Section. 3.1. General Information. All reagents and solvents were purchased from commercial sources and used without further purification. Melting points were determined on a WRS-1B digital melting point apparatus (Shanghai Precision & Scientific Instrument Co., Ltd., Shanghai, China) and are uncorrected. 1H-NMR and 13C-NMR spectra were recorded on a Bruker AV-400 spectrometer (Bruker BioSpin, Rheinstetten, Germany) in DMSO-d6 using TMS as an internal standard. High-resolution mass spectra (HRMS) were obtained on a Waters Xevo G2-S Q-TOF mass spectrometer (Waters Corporation, Milford, MA, USA). Flow cytometry analysis was performed on a FACSCalibur flow cytometer (BD Biosciences, San Jose, CA, USA). 3.2. Synthesis. 3.2.1. Synthesis of Methyl 2-methyl-3-nitrobenzoate (2). A mixture of 2-methyl-3-nitrobenzoic acid (1) (10.0 g, 55.2 mmol), methanol (100 mL), and concentrated sulfuric acid (2.0 mL) was heated to reflux for 8 h. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (100 mL), and the organic layer was washed with saturated sodium bicarbonate solution (3 × 50 mL) and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo to give compound 2 as a yellow solid (10.2 g, 95% yield). 3.2.2. Synthesis of 2-methyl-3-nitrobenzohydrazide (3). To a solution of compound 2 (10.0 g, 51.2 mmol) in ethanol (100 mL), hydrazine hydrate (85%, 10.0 mL, 210 mmol) was added dropwise. The mixture was heated to reflux for 4 h. After cooling to room temperature, the precipitate was collected by filtration, washed with cold ethanol, and dried in vacuo to give compound 3 as a white solid (8.5 g, 85% yield). 3.2.3. General Procedure for the Synthesis of Hydrazones (4a–4l). A mixture of 2-methyl-3-nitrobenzohydrazide (3) (1.0 g, 5.1 mmol), the appropriate aromatic aldehyde (5.1 mmol), and two drops of glacial acetic acid in ethanol (20 mL) was heated to reflux for 2–4 h. After cooling to room temperature, the precipitate was collected by filtration, washed with cold ethanol, and dried in vacuo to give the corresponding hydrazone 4a–4l. 3.2.4. General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles (6a–6l). To a solution of the appropriate hydrazone (4a–4l) (1.0 mmol) in dichloromethane (10 mL), di(acetoxy)iodobenzene (DIB) (1.2 mmol) was added. The mixture was stirred at room temperature for 2–4 h. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give the target compound 6a–6l. 3.3. Biological Evaluation. 3.3.1. Cell Culture. Human breast cancer cell line MCF-7, human gastric cancer cell line MGC-803, and human prostate cancer cell line PC-3 were purchased from the American Type Culture Collection (ATCC, Manassas, VA, USA). The cells were cultured in RPMI-1640 medium (Gibco, Grand Island, NY, USA) supplemented with 10% fetal bovine serum (FBS; Gibco), 100 U/mL penicillin, and 100 μg/mL streptomycin (Gibco) at 37 °C in a humidified atmosphere with 5% CO2. 3.3.2. MTT Assay. The antiproliferative activity of the synthesized compounds was evaluated by the MTT assay. Briefly, the cells were seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 h. Then, the cells were treated with different concentrations of the compounds for 48 h. After treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 h. The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader (Bio-Rad, Hercules, CA, USA). The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of cell growth. 3.3.3. Apoptosis Assay. The apoptosis-inducing effect of compound 6g was evaluated by flow cytometry using the Annexin V-FITC/PI Apoptosis Detection Kit (BD Biosciences, San Jose, CA, USA) according to the manufacturer’s instructions. Briefly, PC-3 cells were seeded in 6-well plates at a density of 2 × 105 cells/well and incubated for 24 h. Then, the cells were treated with different concentrations of compound 6g (1, 2, and 4 μM) for 48 h. After treatment, the cells were harvested, washed with cold PBS, and resuspended in 1× binding buffer. Then, 5 μL of Annexin V-FITC and 5 μL of PI were added to the cell suspension, and the cells were incubated for 15 min at room temperature in the dark. The samples were analyzed by flow cytometry within 1 h. 4. Conclusions. In summary, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated for their in vitro antiproliferative activities against three human cancer cell lines. Among them, compound 6g showed the most potent inhibitory activity against PC-3 cells with an IC50 value of 1.21 ± 0.11 μM, which was superior to the positive control 5-Fluorouracil (IC50 = 23.12 ± 1.57 μM). The apoptosis assay indicated that compound 6g could induce apoptosis in PC-3 cells. The present study suggests that 2,5-disubstituted-1,3,4-oxadiazoles could be a promising class of lead compounds for developing novel anticancer agents. Author Contributions. Conceptualization, X.-L.W. and H.-L.Z.; Methodology, X.-L.W. and Y.-N.L.; Software, Y.-N.L.; Validation, X.-L.W., Y.-N.L. and J.-W.L.; Formal Analysis, X.-L.W.; Investigation, X.-L.W.; Resources, H.-L.Z.; Data Curation, J.-W.L.; Writing—Original Draft Preparation, X.-L.W.; Writing—Review & Editing, H.-L.Z.; Visualization, J.-W.L.; Supervision, H.-L.Z.; Project Administration, H.-L.Z.; Funding Acquisition, H.-L.Z. Funding. This research was funded by the National Natural Science Foundation of China (Grant No. 81673281) and the Natural Science Foundation of Jiangsu Province (Grant No. BK20161586). Conflicts of Interest. The authors declare no conflict of interest. References. 1. Siegel, R.L.; Miller, K.D.; Jemal, A. Cancer statistics, 2018. CA Cancer J. Clin. 2018, 68, 7–30. [Google Scholar] [CrossRef] [PubMed] 2. Bray, F.; Ferlay, J.; Soerjomataram, I.; Siegel, R.L.; Torre, L.A.; Jemal, A. Global cancer statistics 2018: GLOBOCAN estimates of incidence and mortality worldwide for 36 cancers in 185 countries. CA Cancer J. Clin. 2018, 68, 394–424. [Google Scholar] [CrossRef] [PubMed] 3. Chen, W.; Zheng, R.; Baade, P.D.; Zhang, S.; Zeng, H.; Bray, F.; Jemal, A.; Yu, X.Q.; He, J. Cancer statistics in China, 2015. CA Cancer J. Clin. 2016, 66, 115–132. [Google Scholar] [CrossRef] [PubMed] 4. Balaban, A.T.; Oniciu, D.C.; Katritzky, A.R. Aromaticity as a cornerstone of heterocyclic chemistry. Chem. Rev. 2004, 104, 2777–2812. [Google Scholar] [CrossRef] [PubMed] 5. Gürsoy, A.; Karali, N. Synthesis and primary cytotoxicity evaluation of 3-{[3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-2H-1,3-benzoxazin-2-one and 3-{[3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2H-1,3-benzoxazin-2-one derivatives. Arch. Pharm. (Weinheim) 2003, 336, 363–370. [Google Scholar] [CrossRef] [PubMed] 6. El-Sayed, N.N.E.; El-Bendary, E.R.; El-Ashry, S.M.; El-Kerdawy, M.M. Synthesis and anticancer activity of some new 1,3,4-oxadiazole derivatives. Eur. J. Med. Chem. 2010, 45, 1886–1893. [Google Scholar] [CrossRef] [PubMed] 7. Bondock, S.; Adel, S.; Etman, H.A.; Badria, F.A. Synthesis and anticancer evaluation of some new 1,3,4-oxadiazole-based heterocycles. Eur. J. Med. Chem. 2012, 48, 192–199. [Google Scholar] [CrossRef] [PubMed] 8. Lv, K.; Wang, L.; Liu, M.; Wu, W.; Liu, H.; Shang, Y.; Zhang, P.; Li, X.; Wang, Q.; Liu, H. Design, synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives as potential anticancer agents. Bioorg. Med. Chem. Lett. 2014, 24, 4616–4619. [Google Scholar] [CrossRef] [PubMed] 9. Husain, A.; Ahmad, A.; Alam, M.M.; Ajmal, M.; Ahuja, P. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pol. Pharm. 2009, 66, 389–395. [Google Scholar] [PubMed] 10. Kadi, A.A.; Al-Abdullah, E.S.; Shehata, I.A.; Habib, E.E.; El-Emam, A.A. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-oxadiazole derivatives. Eur. J. Med. Chem. 2010, 45, 5006–5011. [Google Scholar] [CrossRef] [PubMed] 11. Padmavathi, V.; Reddy, G.S.; Reddy, A.V.B.; Sree, N.K. Synthesis and antimicrobial activity of some novel 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. J. Heterocycl. Chem. 2009, 46, 1228–1233. [Google Scholar] [CrossRef] 12. Ramprasad, J.; Nayak, N.; Dalimba, U.; Yogeeswari, P.; Sriram, D.; Peethambar, S.K.; Achur, R. Synthesis and biological evaluation of new 1,3,4-oxadiazole-clubbed 1,2,4-triazoles and 1,2,3-triazoles as potential antimicrobial and antitubercular agents. Med. Chem. Res. 2015, 24, 1253–1266. [Google Scholar] [CrossRef] 13. Holla, B.S.; Veerendra, B.; Shivananda, M.K.; Poojary, B. Synthesis and antibacterial activity of some 5-(2-substituted-5-nitro-1H-imidazol-1-yl)-2-substituted-1,3,4-oxadiazoles. Indian J. Chem. B 2003, 42, 2055–2059. [Google Scholar] 14. El-Sabbagh, O.I.; Baraka, M.M.; Ibrahim, S.M.; Pan, C.; El-Gamal, M.I.; Oh, C.H. Synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives as potential antiviral agents. Eur. J. Med. Chem. 2009, 44, 3746–3753. [Google Scholar] [CrossRef] [PubMed] 15. Omar, K.; Geronikaki, A.; Zoumpoulakis, P.; Camoutsis, C.; Soković, M.; Ćirić, A.; Glamočlija, J. Novel 2-thioxo-1,3-thiazolidin-4-one derivatives as antimicrobial and anti-inflammatory agents. Bioorg. Med. Chem. 2010, 18, 426–435. [Google Scholar] [CrossRef] [PubMed] 16. Bhandari, S.V.; Bothara, K.G.; Raut, M.K.; Patil, A.A.; Sarkate, A.P.; Mokale, V.J. Design, synthesis and evaluation of some novel 1,3,4-oxadiazole derivatives as potential anti-inflammatory and analgesic agents. Eur. J. Med. Chem. 2008, 43, 1989–1996. [Google Scholar] [CrossRef] [PubMed] 17. Mamolo, M.G.; Zampieri, D.; Vio, L.; Fermeglia, M.; Ferrone, M.; Pricl, S.; Scialino, G.; Banfi, E. Synthesis and antimycobacterial activity of new 3-substituted-5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione derivatives. Bioorg. Med. Chem. 2005, 13, 3797–3809. [Google Scholar] [CrossRef] [PubMed] 18. Jha, K.K.; Samad, A.; Kumar, Y.; Shaharyar, M.; Khosa, R.L.; Jain, J.; Kumar, V. Synthesis and in vitro antitubercular and antimicrobial activity of some 5-(4-substituted-phenyl)-2-(3-substituted-phenyl)-1,3,4-oxadiazole derivatives. Med. Chem. Res. 2010, 19, 587–598. [Google Scholar] [CrossRef] 19. Davis, P.D.; Hill, C.H.; Keech, E.; Lawton, G.; Nixon, J.S.; Sedgwick, A.D.; Wadsworth, J.; Westmacott, D.; Wilkinson, S.E. Potent selective inhibitors of protein kinase C. FEBS Lett. 1989, 259, 61–63. [Google Scholar] [CrossRef] 20. Jackman, A.L.; Taylor, G.A.; Gibson, W.; Kimbell, R.; Brown, M.; Calvert, A.H.; Judson, I.R.; Hughes, L.R. ICI D1694, a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo: a new agent for clinical study. Cancer Res. 1991, 51, 5579–5586. [Google Scholar] [PubMed] 21. Wang, X.L.; Liu, J.W.; Li, Y.N.; Zhu, H.L. Design, synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives as potential anticancer agents. Chin. Chem. Lett. 2017, 28, 1725–1729. [Google Scholar] [CrossRef] 22. Wang, X.L.; Liu, J.W.; Li, Y.N.; Zhu, H.L. Synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxan moiety as potential anticancer agents. Med. Chem. Commun. 2018, 9, 516–521. [Google Scholar] [CrossRef] 23. Abdel-Aal, E.A.A.; El-Sayed, W.A.; El-Ashry, E.S.H. Synthesis and antimicrobial activity of some new 1,2,4-triazole and 1,3,4-oxadiazole derivatives. Arch. Pharm. (Weinheim) 2006, 339, 656–663. [Google Scholar] [CrossRef] [PubMed] 24. El-Sayed, W.A.; Ali, O.M.; El-Sayed, N.A.A.; Abdel-Rahman, A.A.H.; El-Nassan, H.B. Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives. Acta Pharm. 2008, 58, 151–160. [Google Scholar] [CrossRef] [PubMed] 25. Rostom, S.A.F.; Shalaby, M.A.; El-Demellawy, M.A. Synthesis and in vitro antitumor and antimicrobial evaluation of some 2,5-disubstituted 1,3,4-oxadiazoles. Arch. Pharm. (Weinheim) 2003, 336, 433–440. [Google Scholar] [CrossRef] [PubMed]## Comparative Analysis of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole Derivatives and Standard Anticancer Agents: An IC50-Based Evaluation

In the relentless pursuit of novel and more effective anticancer therapeutics, the heterocycle 1,3,4-oxadiazole has emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. This guide provides a detailed comparative analysis of a series of novel 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole derivatives against the established anticancer drug, 5-Fluorouracil (5-FU). The core of this comparison lies in the half-maximal inhibitory concentration (IC50), a critical metric for quantifying a compound's potency in inhibiting a specific biological or biochemical function.